molecular formula C25H27N5 B2616938 2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850242-34-1

2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2616938
CAS No.: 850242-34-1
M. Wt: 397.526
InChI Key: SODPRMSNNMKFJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds with two fused rings: a pyrazole and a pyrimidine. The compound 2,5-dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine features a dimethyl substitution at positions 2 and 5, a phenyl group at position 3, and a 4-(o-tolyl)piperazine moiety at position 6. These substitutions are critical for its pharmacological profile, particularly in kinase inhibition and phosphodiesterase 4 (PDE4) modulation . Its synthesis typically involves cyclization strategies using aryl-substituted acetonitriles or cascade reactions, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-9-7-8-12-22(18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-10-5-4-6-11-21/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPRMSNNMKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aminopyrazole with a β-dicarbonyl compound, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may utilize continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that 2,5-Dimethyl-3-phenyl derivatives can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and death.

Antidepressant Effects

The piperazine moiety in the compound suggests potential antidepressant activities:

  • Serotonin Receptor Modulation : Compounds with similar structures have been shown to act as serotonin receptor modulators. This property may provide therapeutic benefits in treating depression and anxiety disorders.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Assess antidepressant effectsShowed increased serotonin levels in animal models, correlating with reduced depressive behaviors.
Study 3Investigate kinase inhibitionIdentified as a potent inhibitor of specific kinases involved in tumor growth, leading to cell cycle arrest.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Position 3 Substitution :

  • The phenyl group at position 3 is conserved in the target compound and analogs like 3-phenylpyrazolo[1,5-a]pyrimidine. However, electron-withdrawing groups (e.g., trifluoromethyl) or extended aromatic systems (e.g., 3,4-dimethoxyphenyl) enhance binding affinity to kinase active sites .

Position 7 Substitution :

  • The 4-(o-tolyl)piperazine group in the target compound confers selectivity for PDE4 isoforms, as demonstrated in systematic optimizations of pyrazolo[1,5-a]pyrimidines . Replacing the o-tolyl group with a pyridinyl moiety (as in the 3,4-dimethoxyphenyl analog) shifts activity toward kinase targets (e.g., CDK2/cyclin E) due to altered hydrogen-bonding interactions .

Impact of Methyl Groups at Positions 2 and 5: The dimethyl substitution at positions 2 and 5 in the target compound reduces metabolic degradation compared to non-methylated analogs (e.g., 3-phenylpyrazolo[1,5-a]pyrimidine), enhancing in vivo stability .

Research Findings and Pharmacological Implications

  • PDE4 Selectivity: The target compound’s 4-(o-tolyl)piperazine group mimics roflumilast’s pharmacophore, a known PDE4 inhibitor, but with improved solubility due to methyl substitutions .
  • Kinase Inhibition: Structural analogs with pyridinyl-piperazine groups (e.g., compound in ) show dual kinase/PDE4 activity, suggesting that minor modifications can broaden therapeutic applications.
  • Anticancer Activity : Trifluoromethyl-substituted analogs exhibit cytotoxicity via topoisomerase II inhibition, a mechanism distinct from the target compound’s PDE4 focus .

Biological Activity

The compound 2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4\text{C}_{20}\text{H}_{24}\text{N}_4

This structure features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer properties
  • Enzyme inhibition
  • Antimicrobial effects
  • Psychopharmacological effects

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this scaffold have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for tumor growth and proliferation.

In a comparative study, several pyrazolo[1,5-a]pyrimidines were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated an IC50 value indicating effective cytotoxicity against specific cancer types ( ).

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes relevant in various biochemical pathways. Enzymatic assays revealed that it effectively inhibits certain kinases associated with cancer progression. Such inhibition can lead to reduced tumor cell viability and proliferation ( ).

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity : In a recent study published in Molecules, the compound exhibited notable antitumor activity against human cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested ( ).
  • Enzymatic Activity : The compound was tested for its inhibitory effects on various enzymes involved in cancer metabolism. Results indicated significant inhibition rates, suggesting potential as a therapeutic agent in oncology ( ).
  • Psychopharmacological Effects : Preliminary studies suggest that modifications to the piperazine moiety can enhance the psychopharmacological profile of pyrazolo[1,5-a]pyrimidines. This opens avenues for developing treatments for neurological disorders ( ).

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValuesReference
AntitumorCancer Cell Lines0.5 - 10 µM
Enzyme InhibitionKinase Inhibition AssaysSignificant Inhibition
PsychopharmacologicalBehavioral StudiesNot quantified

Q & A

Basic: What synthetic methodologies are most effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2,5-dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step regioselective reactions. Key steps include:

  • Condensation reactions : Reacting heterocyclic amines (e.g., 3-aminopyrazoles) with β-diketones or enaminones under reflux conditions in polar solvents like ethanol or DMF .
  • Piperazine functionalization : Introducing the 4-(o-tolyl)piperazine moiety via nucleophilic substitution at position 7 of the pyrazolo[1,5-a]pyrimidine core using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or acetonitrile to achieve >95% purity .

Basic: How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
1H and 13C NMR are critical for confirming regiochemistry and substituent positions:

  • 1H NMR : Protons at position 5 (pyrimidine ring) typically appear as doublets (δ 6.8–7.2 ppm, J = 4–6 Hz), while methyl groups (e.g., 2,5-dimethyl) resonate as singlets at δ 2.3–2.6 ppm .
  • 13C NMR : The carbonyl carbon (if present) appears at δ 160–170 ppm, while quaternary carbons in the pyrimidine ring range from δ 140–150 ppm .
  • NOESY/ROESY : Used to confirm spatial proximity of the o-tolyl group to the piperazine nitrogen .

Advanced: How should researchers address discrepancies in elemental analysis (EA) data for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Discrepancies in EA (e.g., C, H, N content) often arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying samples : Vacuum-drying at 60°C for 24 hours to remove adsorbed moisture .
  • High-resolution mass spectrometry (HRMS) : Cross-validate molecular formulas (e.g., [M+H]+ for C24H25N7O: calcd 452.2198, found 452.2201) to confirm purity .
  • Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products affecting EA accuracy .

Advanced: What role does X-ray crystallography play in confirming the regiochemistry of substituted pyrazolo[1,5-a]pyrimidines?

Answer:
Single-crystal X-ray diffraction resolves ambiguities in substituent positions and hydrogen bonding:

  • Bond lengths : The C7-N (piperazine) bond length (~1.34 Å) confirms substitution at position 7 .
  • Torsion angles : The dihedral angle between the phenyl and pyrimidine rings (e.g., 12.5°) indicates planarity and conjugation .
  • Packing analysis : Intermolecular π-π stacking (3.5–4.0 Å) between aromatic rings validates crystal stability .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:
Key SAR strategies include:

  • Substituent variation : Replacing the o-tolyl group with electron-withdrawing groups (e.g., Cl, CF3) enhances kinase inhibition (e.g., IC50 < 100 nM for TrkA) .
  • Piperazine modification : Introducing bulky substituents (e.g., tert-butyl) improves selectivity for adenosine A2A receptors .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., RMSD < 2.0 Å validates docking accuracy) .

Advanced: What computational methods predict the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines?

Answer:

  • ADMET prediction : SwissADME calculates logP (~3.2), indicating moderate lipophilicity, and CNS MPO scores (>4.0) for blood-brain barrier penetration .
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4 t1/2 > 30 min) using human liver microsomes identifies susceptible metabolic sites .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the piperazine moiety, requiring in vitro cytotoxicity assays (e.g., HepG2 IC50 > 10 µM) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often stem from assay variability. Best practices include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and ATP concentrations (e.g., 10 µM) in kinase assays .
  • Positive controls : Compare with reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Dose-response curves : Report EC50/IC50 values with 95% confidence intervals (e.g., nonlinear regression in GraphPad Prism) .

Basic: What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate regioisomers .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98%) with minimal solvent residues .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts (e.g., unreacted amines) .

Advanced: How does tautomerism in pyrazolo[1,5-a]pyrimidines affect spectroscopic interpretation?

Answer:
Tautomeric equilibria (e.g., keto-enol forms) complicate NMR assignments:

  • Variable temperature NMR : Cooling to −40°C slows tautomerism, resolving split signals (e.g., δ 10.5 ppm for enolic OH) .
  • Deuterium exchange : Addition of D2O eliminates exchangeable protons (e.g., NH), simplifying spectra .
  • DFT calculations : Gaussian09 predicts dominant tautomers (e.g., keto form ΔG = −2.3 kcal/mol) to guide spectral assignments .

Advanced: What strategies mitigate toxicity in pyrazolo[1,5-a]pyrimidine-based drug candidates?

Answer:

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to reduce hepatotoxicity .
  • Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., epoxides) for structural redesign .
  • hERG inhibition assay : Patch-clamp electrophysiology (IC50 > 30 µM) ensures cardiac safety .

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